PIGMENT ORANGE 62

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

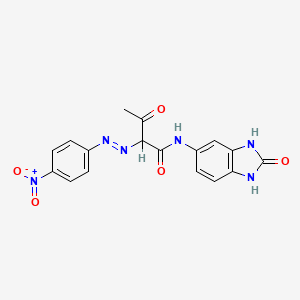

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O5/c1-9(24)15(22-21-10-2-5-12(6-3-10)23(27)28)16(25)18-11-4-7-13-14(8-11)20-17(26)19-13/h2-8,15H,1H3,(H,18,25)(H2,19,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXOOSWHCMYQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866286 | |

| Record name | Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52846-56-7 | |

| Record name | Pigment Orange 62 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52846-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Orange 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052846567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-nitrophenyl)azo]-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT ORANGE 62 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE815I9E0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pigment Orange 62: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pigment Orange 62 (C.I. 11775), a significant member of the benzimidazolone class of organic pigments.

Chemical Structure and Identification

This compound is chemically defined as 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide.[1] Its structure features a monoazo group linking a nitrophenyl moiety to a β-ketoamide group, which in turn is attached to a benzimidazolone ring system.

The key identification parameters for this compound are summarized in the table below.

| Identifier | Value |

| CI Name | This compound |

| CI Number | 11775 |

| CAS Number | 52846-56-7[2] |

| Molecular Formula | C₁₇H₁₄N₆O₅[2] |

| Molecular Weight | 382.33 g/mol [2] |

| IUPAC Name | 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[1] |

Physicochemical and Performance Data

This compound is recognized for its brilliant orange shade and excellent fastness properties, making it suitable for a range of demanding applications.[2] The following tables summarize key quantitative data.

Physical and Chemical Properties:

| Property | Value |

| Density | 1.52 - 1.58 g/cm³ |

| Oil Absorption | 70-72 ml/100g |

| Specific Surface Area | 12 m²/g |

| pH Value | 6.5 - 8.0 |

| Moisture Content | ≤0.5% |

| Water Soluble Matter | ≤1.5% |

| Electric Conductivity | ≤500 µS/cm |

Fastness and Resistance Properties (Scale: 1=Poor, 5=Excellent; Lightfastness: 1=Poor, 8=Excellent):

| Property | Rating |

| Light Fastness | 8 |

| Heat Resistance | 180 °C |

| Acid Resistance | 5 |

| Alkali Resistance | 5 |

| Soap Resistance | 5 |

| Bleeding Resistance | 5 |

| Migration Resistance | 5 |

| Alcohol Resistance | 5 |

| Ester Resistance | 4-5 |

| Benzene Resistance | 4 |

Synthesis of this compound

The synthesis of this compound is a two-stage process involving diazotization followed by an azo coupling reaction.[2]

Synthesis Pathway

The overall synthetic route is depicted below:

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the key synthesis steps.

3.2.1. Diazotization of 4-Nitrobenzenamine

Objective: To prepare the diazonium salt of 4-nitrobenzenamine.

Materials:

-

4-Nitrobenzenamine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Distilled Water

-

Ice

Procedure:

-

A suspension of 4-nitrobenzenamine in water and concentrated hydrochloric acid is prepared in a reaction vessel.

-

The mixture is cooled to 0-5 °C using an ice bath with constant stirring.

-

A solution of sodium nitrite in water is then added dropwise to the cooled suspension, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30-60 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine and the presence of excess nitrous acid using starch-iodide paper.

3.2.2. Azo Coupling Reaction

Objective: To couple the diazonium salt with the coupling component to form this compound.

Materials:

-

Diazonium salt solution from the previous step

-

3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide

-

Sodium Hydroxide or other suitable base

-

Distilled Water

Procedure:

-

The coupling component, 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide, is dissolved or suspended in an aqueous alkaline solution.

-

The solution is cooled to 0-10 °C.

-

The previously prepared cold diazonium salt solution is added slowly to the solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4-7) by the addition of a base as needed to facilitate the coupling reaction.

-

After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the coupling.

-

The resulting orange precipitate is then isolated by filtration, washed thoroughly with water to remove any soluble impurities, and dried to yield this compound.

Spectroscopic Characterization

While detailed spectra are proprietary to spectral databases, the following information is available:

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, including N-H stretching of the benzimidazolone and amide groups, C=O stretching of the amide and keto groups, N=N stretching of the azo group, and C-NO₂ stretching of the nitro group.

-

UV-Vis Spectroscopy: In a suitable solvent, the UV-Vis spectrum of this compound will exhibit strong absorption in the visible region, which is responsible for its orange color. The exact λmax will depend on the solvent used.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the connectivity of the aromatic and aliphatic protons and carbons in the molecule.

Applications

Due to its excellent fastness properties, this compound is widely used in high-performance applications such as:

-

Automotive coatings

-

Industrial paints

-

Plastics

-

Printing inks

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized pigment.

Caption: General workflow for this compound synthesis and analysis.

References

In-Depth Technical Guide to the Physicochemical Properties of C.I. Pigment Yellow 65 (C.I. 11740)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of C.I. Pigment Yellow 65, also identified by the Colour Index Number 11740. This document details the fundamental characteristics of this organic pigment, outlines standardized experimental protocols for their determination, and presents quantitative data in a clear, comparative format.

Core Physicochemical Properties

C.I. Pigment Yellow 65 is a monoazo pigment known for its bright, reddish-yellow shade and good hiding power.[1][2] It sees application in various industries, including road marking paints, industrial paints, and water-based decorative paints.[1][2] Understanding its physicochemical properties is crucial for formulation development, quality control, and predicting its performance and stability in different applications.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of C.I. Pigment Yellow 65, compiled from various technical sources.

| Property | Value | Units | Notes and References |

| Identifier Information | |||

| Colour Index Name | Pigment Yellow 65 | - | [1][3][4][5] |

| Colour Index Number | 11740 | - | [1][3][4][5] |

| CAS Number | 6528-34-3 | - | [1][3][4][5] |

| Chemical Formula | C₁₈H₁₈N₄O₆ | - | [5] |

| Molecular Weight | 386.36 | g/mol | [5] |

| Physical Properties | |||

| Density | 1.35 - 1.6 | g/cm³ | [1][2][3][4] |

| Oil Absorption | 30 - 50 | g/100g | [1][2][3][4] |

| Heat Stability | 150 | °C | [1][3] |

| pH Value | 5.5 - 7.5 | - | [3][4] |

| Fastness Properties (Scale 1-5 or 1-8) | |||

| Light Fastness | 6-7 | (Scale 1-8) | [1][3] |

| Water Resistance | 5 | (Scale 1-5) | [2] |

| Acid Resistance | 5 | (Scale 1-5) | [2] |

| Alkali Resistance | 5 | (Scale 1-5) | [2] |

| Oil Resistance | 4 | (Scale 1-5) | [2] |

| Alcohol Resistance | 4 | (Scale 1-5) | [2] |

| Benzene Resistance | 4 | (Scale 1-5) | [3] |

| Ketone Resistance | 4 | (Scale 1-5) | [3] |

| Ester Resistance | 4 | (Scale 1-5) | [3] |

| Soap Resistance | 5 | (Scale 1-5) | [3] |

| Bleeding Resistance | 4 | (Scale 1-5) | [3] |

| Solubility | |||

| Water | Insoluble | - | |

| Organic Solvents | Generally good resistance, slightly soluble in some. | - | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of pigments like C.I. Pigment Yellow 65 are outlined in standardized tests. Below are summaries of the essential experimental protocols.

Determination of Specific Gravity (ASTM D153)

This test method covers procedures for determining the specific gravity of pigments.[6][7][8][9][10][11] Test Method A, a common routine procedure, is described below.

Apparatus:

-

Pycnometer (50 mL capacity)

-

Water bath

-

Vacuum pump

-

Desiccator

-

Analytical balance

Procedure:

-

Clean, dry, and weigh the pycnometer.

-

Add a known weight of the dry pigment to the pycnometer.

-

Fill the pycnometer partially with a suitable immersion liquid (e.g., distilled water with a wetting agent, or kerosene).

-

Apply a vacuum to remove entrapped air.

-

Fill the pycnometer to the calibration mark with the immersion liquid.

-

Bring the pycnometer to a constant temperature in the water bath.

-

Weigh the filled pycnometer.

-

Calculate the specific gravity based on the weights of the pigment, the pycnometer, and the displaced immersion liquid.

Determination of Oil Absorption (ASTM D281)

This test method determines the quantity of oil required to wet a standard amount of pigment to form a stiff, putty-like paste.[12][13][14]

Apparatus:

-

Glass slab or plate

-

Spatula with a stiff blade

-

Burette for dispensing oil (e.g., linseed oil)

-

Analytical balance

Procedure:

-

Weigh a specific amount of the pigment and place it on the glass slab.

-

Add refined linseed oil drop by drop from the burette onto the pigment.

-

Thoroughly incorporate the oil into the pigment with the spatula using a rubbing and smearing action.

-

Continue adding oil until a stiff, putty-like paste is formed that does not break or separate.

-

The endpoint is reached when the paste can be collected in a single ball on the spatula.

-

The volume of oil used is recorded, and the oil absorption is calculated as grams of oil per 100 grams of pigment.

Assessment of Resistance to Chemical Agents (ISO 2836)

This standard specifies methods for assessing the resistance of prints (and by extension, the pigments they contain) to various liquid and solid agents.[15][16][17][18][19]

Apparatus:

-

Filter paper

-

Glass plates

-

Weight (1 kg)

-

The specific chemical agent to be tested (e.g., water, acid, alkali, solvents)

Procedure:

-

A sample of the pigment applied to a substrate (a "print") is prepared.

-

The print is brought into contact with the test agent. For liquid agents, this is typically done by sandwiching the print between filter papers saturated with the agent, which is then placed between two glass plates with a weight on top.

-

The assembly is left for a specified period.

-

After the exposure time, the print is removed, rinsed (if necessary), and dried.

-

The change in color of the print and any staining of the filter paper are assessed visually and can be rated on a standardized grey scale.

Determination of Lightfastness (ASTM D4303)

These test methods are used to determine the resistance of colorants to change upon exposure to light.[9][20][21][22][23] Test Method C, using a xenon-arc apparatus, is a common accelerated method.

Apparatus:

-

Xenon-arc weathering apparatus equipped with appropriate light filters to simulate daylight through window glass.

-

Specimen holders.

-

Blue Wool standards for reference.

Procedure:

-

Prepare specimens of the pigment in a suitable binder and apply them to a substrate. A portion of each specimen is shielded from the light to serve as an unexposed control.

-

Place the specimens in the xenon-arc apparatus.

-

Expose the specimens to a controlled cycle of light and humidity for a specified duration or until a certain radiant exposure is reached.

-

The Blue Wool standards are exposed alongside the test specimens.

-

The lightfastness is rated by comparing the color change of the test specimen to that of the Blue Wool standards. The rating is given on a scale of 1 to 8, with 8 being the most lightfast.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a pigment such as C.I. Pigment Yellow 65.

Caption: Workflow for Pigment Physicochemical Characterization.

Experimental Workflow for Determining Oil Absorption (ASTM D281)

This diagram outlines the step-by-step process for determining the oil absorption of a pigment according to the ASTM D281 standard.

Caption: ASTM D281 Oil Absorption Test Workflow.

References

- 1. union-pigment.com [union-pigment.com]

- 2. zeyachem.net [zeyachem.net]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers | Precise Color [precisechem.com]

- 5. zeyachem.net [zeyachem.net]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. ASTM D 153 - 1984 - DIN Media [dinmedia.de]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. "ASTM D281: 2012 Pigment Oil Absorption Test Method" [bsbedge.com]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. BS ISO 2836:2021 | 30 Jun 2021 | BSI Knowledge [knowledge.bsigroup.com]

- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. micomlab.com [micomlab.com]

- 21. wewontech.com [wewontech.com]

- 22. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO [en1.nbchao.com]

- 23. store.astm.org [store.astm.org]

An In-depth Technical Guide to Benzimidazolone Orange H5G (Pigment Orange 36 & 62)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Benzimidazolone Orange H5G" is commonly associated with two distinct high-performance organic pigments: C.I. Pigment Orange 36 (PO36) and C.I. Pigment Orange 62 (PO62). Both belong to the benzimidazolone class of pigments, renowned for their excellent stability, lightfastness, and vibrant colors.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of both PO36 and PO62. Additionally, it explores the potential relevance of the benzimidazolone scaffold in the context of drug discovery, drawing on the known biological activities of this chemical class.

Chemical and Physical Properties

Pigment Orange 36 and this compound share a common benzimidazolone moiety but differ in the substitution on the phenylazo group. This structural difference results in distinct molecular formulas and subtle variations in their physical and chemical properties.

Table 1: Physicochemical Properties of Pigment Orange 36 (PO36)

| Property | Value | References |

| C.I. Name | Pigment Orange 36 | [3][4] |

| C.I. Number | 11780 | [3][5] |

| CAS Number | 12236-62-3 | [5] |

| Molecular Formula | C17H13ClN6O5 | [5] |

| Molecular Weight | 416.78 g/mol | [5] |

| Appearance | Orange powder | [3] |

| Density | 1.6 - 1.66 g/cm³ | [4][6] |

| Heat Resistance | Up to 250 °C | [4] |

| Lightfastness (1-8 scale) | 8 | [4] |

| Oil Absorption | 45 g/100g | [4] |

Table 2: Physicochemical Properties of this compound (PO62)

| Property | Value | References |

| C.I. Name | This compound | [7] |

| C.I. Number | 11775 | [7] |

| CAS Number | 52846-56-7 | [7] |

| Molecular Formula | C17H14N6O5 | [7] |

| Molecular Weight | 382.33 g/mol | [7] |

| Appearance | Brilliant orange powder | [7] |

| Density | ~1.5 g/cm³ | [8] |

| Heat Resistance | >300 °C | [8] |

| Lightfastness (1-8 scale) | 7-8 | [8] |

| Oil Absorption | 60-80 g/100g | [8] |

Synthesis and Experimental Protocols

The synthesis of both PO36 and PO62 follows a classical azo coupling reaction pathway. This involves the diazotization of an aromatic amine, which is then reacted with a coupling agent, in this case, a benzimidazolone derivative.

Synthesis of Pigment Orange 36

The synthesis of Pigment Orange 36 involves the diazotization of 4-chloro-2-nitrobenzenamine, followed by its coupling with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[3][5]

Experimental Protocol:

-

Diazotization: 4-chloro-2-nitrobenzenamine is dissolved in an acidic medium (e.g., hydrochloric acid and water). The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: In a separate vessel, 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide is dissolved in an alkaline solution. The previously prepared diazonium salt solution is then slowly added to this solution under controlled pH and temperature to initiate the coupling reaction.

-

Precipitation and Filtration: The resulting orange pigment precipitates out of the solution. The solid is then collected by filtration.

-

Washing and Drying: The pigment is washed thoroughly with water to remove any unreacted starting materials and by-products. The final product is then dried to obtain the Pigment Orange 36 powder.

Caption: Synthesis workflow for Pigment Orange 36.

Synthesis of this compound

The synthesis of this compound is similar, involving the diazotization of 4-nitrobenzenamine and its subsequent coupling with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[7]

Experimental Protocol:

-

Diazotization: 4-nitrobenzenamine is diazotized using a similar procedure as for PO36, by dissolving it in an acidic solution, cooling to 0-5 °C, and adding a sodium nitrite solution.[9][10]

-

Coupling: The resulting diazonium salt is then coupled with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide in an alkaline medium.[7]

-

Work-up: The precipitated this compound is isolated by filtration, washed with water, and dried.

Caption: Synthesis workflow for this compound.

Analytical Characterization

A variety of analytical techniques are employed to characterize the structure and properties of these pigments.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are used to identify the functional groups present in the molecules. For both PO36 and PO62, characteristic peaks for N-H, C=O (amide and ketone), C=C (aromatic), and N=N (azo) stretching vibrations are expected.[11]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of these pigments in solution or as a dispersion show broad absorption bands in the visible region, which are responsible for their orange color. The λmax for orange pigments typically falls in the range of 450-490 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the detailed molecular structure. Due to their low solubility, solid-state NMR may be required for complete characterization.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the pigments, confirming their elemental composition.

-

X-ray Diffraction (XRD): XRD analysis provides information on the crystalline structure of the pigment particles.[11]

Relevance to Drug Development

While Pigment Orange 36 and this compound are primarily used as industrial colorants, the benzimidazolone scaffold is a privileged structure in medicinal chemistry and is found in a wide range of biologically active compounds.[12][13]

The Benzimidazole Pharmacophore

Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many benzimidazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[12][14] This includes the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[15]

-

Enzyme Inhibition: The benzimidazole nucleus can interact with the active sites of various enzymes. For example, some benzimidazole derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production.[16]

-

Antimicrobial and Antiviral Activity: The benzimidazole scaffold is a core component of several antimicrobial and antiviral drugs.

Potential for Repurposing and Derivative Synthesis

Given the established biological activities of the benzimidazolone core, PO36 and PO62 could serve as starting points for the design and synthesis of novel therapeutic agents. Their relatively straightforward synthesis allows for the facile generation of analog libraries for structure-activity relationship (SAR) studies. Potential research directions could include investigating their ability to inhibit cancer cell growth, modulate inflammatory pathways, or act as enzyme inhibitors.

Caption: Conceptual workflow for exploring the drug development potential of benzimidazolone pigments.

Conclusion

Pigment Orange 36 and this compound, both known as Benzimidazolone Orange H5G, are well-characterized organic pigments with robust chemical and physical properties. While their primary application is in the coloration of materials, the presence of the biologically significant benzimidazolone scaffold suggests that these compounds and their derivatives may hold untapped potential in the field of drug discovery. This guide provides a foundational understanding of these molecules, intended to support further research into their synthesis, characterization, and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. jacksonsart.com [jacksonsart.com]

- 3. China Pigment Orange 36 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]

- 4. Pigment orange 36|Benzimidazolone Orange HL|CAS No.12236-62-3|C.I. No.Pigment orange 36 [xcolorpigment.com]

- 5. This compound | C17H14N6O5 | CID 103697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pigment Orange 36 [chembk.com]

- 7. This compound [dyestuffintermediates.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. CN113337140A - Preparation method of solvent orange 62# dye - Google Patents [patents.google.com]

- 10. Synthesis Process of Solvent Orange 62 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 11. PIGMENT ORANGE 36 - Ataman Kimya [atamanchemicals.com]

- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 15. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of CAS 52846-56-7 (Pigment Orange 62)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity and expected spectroscopic characteristics of the compound registered under CAS number 52846-56-7, known commercially as Pigment Orange 62. Due to the nature of this compound as a commercial pigment, publicly accessible, detailed experimental spectroscopic data is limited. This document, therefore, focuses on its verified identity, synthesis, and a predictive analysis of its spectroscopic features based on its molecular structure, supplemented with generalized experimental protocols for its characterization.

Chemical Identification

The compound with CAS number 52846-56-7 is an organic pigment belonging to the benzimidazolone azo class.[1] Its primary identification details are summarized below.

| Parameter | Value |

| CAS Registry Number | 52846-56-7[2] |

| Common Name | This compound (PO62)[1] |

| Chemical Class | Benzimidazolone / Single Azo Pigment[1] |

| Colour Index No. | 11775[1] |

| IUPAC Name | 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[2] |

| Molecular Formula | C₁₇H₁₄N₆O₅[1][2] |

| Molecular Weight | 382.33 g/mol [1][2] |

| Physical Description | Brilliant orange, dry powder[1][2] |

| Primary Applications | Paints, printing inks, and coloring of plastics such as PVC and PE[1][3] |

Synthesis Pathway

The manufacturing process for this compound involves a classic azo coupling reaction. The synthesis begins with the diazotization of 4-nitrobenzenamine (p-nitroaniline), which is then coupled with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide (a benzimidazolone coupling component).[1]

Spectroscopic Data and Analysis

While specific experimental spectra for this compound are not widely published in scientific literature, its spectroscopic characteristics can be predicted based on its functional groups. A general workflow for its characterization is also presented.

An FT-IR spectrum of this compound is indexed in the Infrared and Raman Users Group (IRUG) spectral database, confirming that data has been acquired by researchers, though it is not publicly displayed.[4] Based on its structure, the following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3450 - 3200 | N-H (Amide & Benzimidazolone) | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1710 - 1680 | C=O (Benzimidazolone Urea) | Stretching |

| 1680 - 1650 | C=O (Amide I) | Stretching |

| 1650 - 1630 | C=O (Butanone Ketone) | Stretching |

| 1600 - 1585 | N-H (Amide II) | Bending |

| ~1590, ~1480 | Aromatic C=C | Stretching |

| 1550 - 1500 | N=O (Nitro group) | Asymmetric Stretching |

| 1450 - 1400 | N=N (Azo group) | Stretching |

| 1370 - 1330 | N=O (Nitro group) | Symmetric Stretching |

| 1300 - 1200 | C-N | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: A small amount of the dry this compound powder is placed directly onto the ATR crystal (typically diamond).[5]

-

Data Acquisition: Pressure is applied to ensure firm contact between the sample and the crystal. The spectrum is collected over a range of 4000-400 cm⁻¹.[5] A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum.

-

Analysis: The resulting spectrum is analyzed to identify absorption peaks corresponding to the functional groups present in the molecule.

Obtaining high-resolution ¹H and ¹³C NMR spectra for organic pigments can be challenging due to their typically low solubility in common deuterated solvents.

Experimental Protocol: NMR for Poorly Soluble Compounds

-

Solvent Selection: A strong deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or N,N-dimethylformamide-d₇ (DMF-d₇) should be tested for its ability to dissolve the pigment.

-

Sample Preparation: For ¹H NMR, 5-20 mg of the pigment is dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][7] For ¹³C NMR, a higher, near-saturated concentration is often required due to the lower natural abundance and sensitivity of the ¹³C isotope.[6][7] The solution should be sonicated or gently heated if necessary to aid dissolution.

-

Data Acquisition: The sample is transferred to a 5 mm NMR tube. The spectrometer is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

Mass spectrometry is used to confirm the molecular weight of the compound.

| Parameter | Value |

| Calculated Molecular Weight | 382.33 g/mol |

| Expected Molecular Ion Peak (M+H)⁺ | m/z 383.11 |

| Expected Molecular Ion Peak (M+Na)⁺ | m/z 405.09 |

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: A dilute solution of the pigment is prepared in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture containing a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: The solution is infused into the ESI source at a low flow rate.

-

Data Acquisition: The mass spectrometer is set to scan in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts. A high-resolution instrument (e.g., TOF or Orbitrap) can provide an accurate mass measurement to confirm the elemental composition.

As a colored pigment, its properties are defined by its absorption in the visible range. Being orange, this compound is expected to absorb strongly in the blue-green region of the electromagnetic spectrum (approximately 450-520 nm).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A very dilute, non-scattering suspension of the pigment is prepared in a suitable solvent (e.g., ethanol or DMF) in a quartz cuvette. Alternatively, for solid-state analysis, the pigment can be dispersed in a solid matrix like KBr or analyzed as a thin film.

-

Data Acquisition: The absorbance spectrum is recorded over the UV-Visible range (typically 200-800 nm). A baseline is first recorded using a cuvette containing only the solvent.

-

Analysis: The wavelength of maximum absorbance (λmax) is determined, which corresponds to the electronic transitions of the chromophoric system (the conjugated azo-benzimidazolone structure).

Conclusion

References

- 1. This compound [dyestuffintermediates.com]

- 2. This compound | C17H14N6O5 | CID 103697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hengyitek.com [hengyitek.com]

- 4. irug.org [irug.org]

- 5. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

A Comprehensive Technical Guide to the Thermal Stability of Pigment Orange 62

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of Pigment Orange 62 (C.I. 11775), a benzimidazolone monoazo pigment. Understanding the thermal characteristics of this pigment is crucial for its application in various high-temperature processes, including plastics, coatings, and printing inks. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the analytical workflow for thermal stability assessment.

Quantitative Thermal Stability Data

The thermal stability of this compound is influenced by the specific application, including the polymer matrix, processing time, and the presence of other additives. The following table summarizes the reported heat resistance values for this compound. It is important to note that these values are often determined by observing color changes after exposure to a specific temperature for a set duration, rather than by instrumental thermal analysis methods like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

| Parameter | Value (°C) | Test Method/Conditions | Source(s) |

| Heat Resistance | 180 | In PVC-P, 30 minutes exposure. Assessed using ISO 105-A03 grayscale for staining. | [1] |

| Heat Resistance | 300 | General value, specific test conditions not detailed. | [2] |

| Heat Stability (10 min) | 180 | Specific application not detailed. | [3] |

| Overspray Fastness Limit | >150 | In stoving systems, especially with aggressive solvents. | [4] |

Note: The variability in reported heat resistance highlights the importance of testing this compound under conditions that closely mimic its intended application. The 300°C value likely represents the upper limit in a non-demanding, short-duration scenario, while the 180°C value is a more conservative figure derived from a standardized test in a plasticized PVC medium. For applications requiring prolonged heat exposure or involving aggressive chemical environments, the thermal stability may be closer to the 150°C limit.

Experimental Protocols for Thermal Stability Assessment

A thorough evaluation of a pigment's thermal stability involves several standardized methods. These protocols provide a framework for consistent and comparable results.

Heat Resistance in a Stoving Medium (Based on ISO 787-21)

This method compares the heat stability of a test pigment to a standard sample within a stoving (curing) medium.

Objective: To assess color change after baking at elevated temperatures.

Methodology:

-

Dispersion Preparation: Prepare separate dispersions of the this compound test sample and an agreed-upon standard sample in a suitable stoving medium (e.g., an alkyd-melamine resin system). The pigment concentration and dispersion method should be consistent for both samples.

-

Film Application: Apply the pigment dispersions to separate, identical test panels (e.g., steel) to achieve a uniform wet film thickness.

-

Curing:

-

Cure one strip of each panel at the minimum temperature required for full curing of the film. These serve as the reference panels.

-

Cure the remaining strips at progressively higher temperatures for a specified duration.

-

-

Analysis: After allowing the panels to cool, visually compare the color of the panels baked at higher temperatures against the reference panels under standardized lighting conditions (diffuse daylight or artificial daylight). The color difference is assessed to determine the heat stability.

Thermogravimetric Analysis (TGA)

TGA is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5]

Objective: To determine the decomposition temperature and mass loss profile of this compound.

General Protocol:

-

Sample Preparation: A small, precisely weighed sample of dry this compound powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The analysis atmosphere is set (e.g., nitrogen for inert conditions or air for oxidative conditions) with a constant flow rate.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from ambient to 600°C or higher).[6]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate: Identified from the peak of the derivative of the TGA curve (DTG curve).

-

Percentage Mass Loss: The total mass lost at different temperature intervals.

-

Residual Mass: The percentage of mass remaining at the end of the analysis.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To identify phase transitions and potential exothermic or endothermic decomposition events in this compound.

General Protocol:

-

Sample Preparation: A small, weighed amount of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Heating Program: The cell is heated at a controlled, linear rate (e.g., 10°C/min) through the temperature range of interest.

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for peaks indicating thermal events:

-

Endothermic Peaks: May indicate melting or other phase changes. For this compound, a melting point is not typically observed up to its decomposition temperature.[7]

-

Exothermic Peaks: Can indicate crystallization, curing, or decomposition.

-

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of an organic pigment like this compound.

Signaling Pathways and Degradation Mechanisms

While specific high-temperature degradation pathways for this compound are not extensively detailed in publicly available literature, the thermal decomposition of organic pigments generally proceeds through the cleavage of the weakest chemical bonds in the molecule. For benzimidazolone azo pigments, this could involve the scission of the azo linkage (-N=N-) or fragmentation of the butanamide or benzimidazolone moieties. The presence of a nitro group on one of the aromatic rings may also influence the decomposition pathway.

Further research utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary to elucidate the precise thermal degradation products and establish a detailed decomposition mechanism.

The following diagram illustrates a generalized logical relationship for assessing potential pigment degradation.

References

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 6. How is pigment heat resistance tested? Q&A | NBCHAO [en1.nbchao.com]

- 7. scribd.com [scribd.com]

A Technical Deep Dive into the Photophysical Properties of Monoazo Orange Pigments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of monoazo orange pigments, a class of synthetic organic colorants widely utilized across various industries, including in applications relevant to drug development and biological research. This document provides a comprehensive overview of their interaction with light, detailing the theoretical underpinnings and the experimental methodologies used for their characterization.

Introduction to Monoazo Orange Pigments

Monoazo pigments are characterized by the presence of a single azo group (-N=N-) linking two aromatic moieties. Their vibrant orange hue arises from a strong absorption of light in the blue-green region of the visible spectrum, a consequence of the extended π-electron system across the molecule. The specific shade, intensity, and photostability of these pigments are dictated by the chemical nature of the aromatic rings and the substituents they bear. Understanding their photophysical properties is paramount for applications where color stability, fluorescence, or photosensitivity are critical parameters.

Core Photophysical Properties

The interaction of monoazo orange pigments with light is governed by a series of photophysical processes, including absorption, fluorescence, and non-radiative decay. A foundational concept for visualizing these electronic and photophysical pathways is the Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a molecule.

Quantitative Photophysical Data

The photophysical characteristics of monoazo orange pigments can be quantified through several key parameters. However, comprehensive and standardized datasets for a wide range of these pigments are not always readily available in the literature. The following table provides an illustrative summary of typical photophysical data for a generic monoazo orange pigment. It is important to note that these values can vary significantly depending on the specific chemical structure, solvent, and temperature.

| Photophysical Parameter | Symbol | Typical Value Range | Significance |

| Absorption Maximum | λmax | 450 - 500 nm | Wavelength of maximum light absorption, determines the color. |

| Molar Extinction Coefficient | ε | 10,000 - 40,000 M-1cm-1 | A measure of how strongly the pigment absorbs light at λmax. |

| Emission Maximum | λem | 500 - 600 nm | Wavelength of maximum fluorescence emission. |

| Fluorescence Quantum Yield | ΦF | < 0.1 | The efficiency of the fluorescence process (ratio of photons emitted to photons absorbed). Many azo dyes are weakly fluorescent. |

| Fluorescence Lifetime | τF | 1 - 10 ns | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. |

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of monoazo orange pigments requires precise experimental methodologies. The following sections outline the standard protocols for key measurements.

Caption: A generalized workflow for the photophysical characterization of monoazo orange pigments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and the molar extinction coefficient (ε).

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the monoazo orange pigment in a suitable solvent (e.g., spectroscopic grade ethanol, DMSO). The solvent should not absorb in the region of interest.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the λmax.

-

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the diluted pigment solutions over a wavelength range of approximately 300-700 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λmax versus concentration (c).

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem).

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a sensitive detector.

-

Sample Preparation: Use a dilute solution of the pigment with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λem).

-

Excitation Spectrum: Set the emission monochromator to the emission maximum (λem) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species responsible for the emission. The peak of this spectrum is the excitation maximum (λex).

-

Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the efficiency of the fluorescence process.

Relative Method (Comparative Method):

-

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

-

Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar spectral region to the monoazo orange pigment (e.g., Rhodamine 6G in ethanol).

-

Methodology:

-

Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength (typically < 0.1).

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τF) Measurement

Objective: To determine the average time a molecule remains in the excited state before emitting a photon.

Time-Correlated Single Photon Counting (TCSPC):

-

Principle: TCSPC is a highly sensitive technique that measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

-

Methodology:

-

Instrumentation: A TCSPC system consisting of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode), a sensitive and fast detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement: The sample is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulses.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τF).

-

Conclusion

The Solubility of Pigment Orange 62 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 62, identified by the Colour Index Number C.I. 11775 and CAS number 52846-56-7, is a benzimidazolone-based organic pigment. It is valued for its bright, opaque orange hue and exhibits excellent lightfastness and weather resistance, making it a common choice in high-performance paints, inks, and plastics.[1][2] For many advanced applications, particularly in research and development, understanding the solubility of this pigment in various organic solvents is of paramount importance. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a standardized experimental protocol for determining solubility, and presents a visual workflow of the methodology.

It is critical to distinguish this compound (C.I. 11775) from Solvent Orange 62 (C.I. 12714). These are distinct chemical compounds with different properties, and solubility data for one cannot be substituted for the other. This guide focuses exclusively on this compound.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and technical data sheets reveals a notable lack of specific quantitative data (e.g., expressed in g/100 mL) for the solubility of this compound in common organic solvents. The available information is primarily qualitative, focusing on the pigment's resistance to various solvents, which is an indicator of its low solubility.

The following table summarizes the available qualitative and semi-quantitative data on the resistance of this compound to a selection of organic solvents. The resistance is typically rated on a scale from 1 to 5, where 5 indicates excellent resistance (very low solubility) and 1 indicates poor resistance (higher solubility).

| Organic Solvent | Resistance Rating (1-5 Scale) |

| Ethyl Acetate | 4-5 |

| Ethanol | 4-5 |

| DOP (Dioctyl Phthalate) | 4-5 |

Note: A rating of 4-5 suggests that this compound is largely insoluble in these solvents under standard conditions.

Experimental Protocol for Determining Solubility in Organic Solvents

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound sample

-

Selected organic solvent(s) of analytical grade

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks (e.g., 100 mL)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (solvent-compatible, appropriate pore size)

-

Glass vials and pipettes

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a surplus amount of this compound (e.g., 1.0 g) and transfer it to a volumetric flask (e.g., 100 mL).

-

Add the selected organic solvent to the flask, leaving some headspace.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Pigment:

-

After the agitation period, allow the suspension to settle.

-

To separate the undissolved pigment, centrifuge a portion of the mixture at a high speed.

-

Carefully draw off the supernatant using a pipette, ensuring no solid particles are transferred. For higher purity, the supernatant can be passed through a syringe filter.

-

-

Quantification of Dissolved Pigment:

-

Gravimetric Method:

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry vial.

-

Evaporate the solvent in a drying oven at a temperature that will not degrade the pigment.

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it.

-

The difference in weight corresponds to the mass of the dissolved pigment.

-

-

Spectrophotometric/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance (using a spectrophotometer) or the peak area (using HPLC) of the standard solutions to create a calibration curve.

-

Dilute the saturated supernatant if necessary and measure its absorbance or peak area under the same conditions.

-

Determine the concentration of the pigment in the supernatant by interpolating from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the data obtained from the quantification step. For the gravimetric method, the solubility (S) in g/100 mL is calculated as:

-

S = (mass of residue / volume of supernatant) * 100

-

-

For spectrophotometric/chromatographic methods, the solubility is the concentration determined from the calibration curve.

-

-

Reporting:

-

Report the solubility of this compound in the specific solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A flowchart illustrating the key stages of determining pigment solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its resistance to common solvents like ethyl acetate and ethanol is high, indicating low solubility. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. This standardized approach ensures that any data generated is reliable and reproducible, facilitating further research and development efforts involving this versatile pigment. Researchers are encouraged to perform their own solubility tests based on this protocol to obtain data specific to their application needs.

References

The Enduring Vibrancy of Benzimidazolone Pigments: A Technical Guide to Lightfastness

For Researchers, Scientists, and Drug Development Professionals

Benzimidazolone pigments represent a significant class of high-performance organic colorants, prized for their exceptional vibrancy, thermal stability, and, most notably, their outstanding lightfastness. This technical guide delves into the core principles governing the lightfastness of these pigments, offering a comprehensive overview for researchers and professionals in various scientific fields. The inherent chemical stability of the benzimidazolone structure renders these pigments less susceptible to photochemical degradation, ensuring color retention even under prolonged exposure to intense light.[1] This guide provides a compilation of quantitative lightfastness data, detailed experimental methodologies for evaluation, and an exploration of the underlying chemical pathways that contribute to their durability.

Quantitative Lightfastness Data of Benzimidazolone Pigments

The lightfastness of pigments is commonly evaluated using standardized scales such as the Blue Wool Scale (BWS) and the American Society for Testing and Materials (ASTM) lightfastness category. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent), where a higher number indicates greater resistance to fading. The ASTM D4303 standard provides a classification from I (excellent) to V (very poor).[2]

Below is a summary of reported lightfastness data for various benzimidazolone pigments.

| Pigment Name | Color Index Name | Blue Wool Scale (BWS) Rating | ASTM Lightfastness Category | Observations |

| Benzimidazolone Yellow | PY 151 | - | - | Exceptional lightfastness, superior to many other organic yellows.[3] |

| Benzimidazolone Yellow | PY 154 | - | I | One of the most lightfast organic yellow pigments available.[4] |

| Benzimidazolone Yellow | PY 175 | 7-8 (Masstone), 7 (Tint 1:10) | I | Excellent lightfastness, even in tints with white.[4][5] |

| Benzimidazolone Yellow | PY 180 | 6-7 | - | Good lightfastness and thermal stability. |

| Benzimidazolone Orange | PO 36 | - | - | Remarkable lightfastness due to its stable molecular structure.[1] |

| Benzimidazolone Orange | PO 62 | - | - | Data not readily available in provided search results. |

| Benzimidazolone Red | PR 176 | - | - | Data not readily available in provided search results. |

| Benzimidazolone Red | PR 208 | 6-7 (Tint 1:10) | - | Excellent overall properties.[6] |

| Benzimidazolone Brown | PBr 25 | 8 (Full, Medium, Light Tones) | I | Excellent lightfastness across different tones. |

| Benzimidazolone Violet | PV 32 | - | I | Rated as having the best lightfastness.[7] |

Experimental Protocols for Lightfastness Evaluation

The standardized method for assessing the lightfastness of artists' colorants is outlined in ASTM D4303. This standard describes several test methods to simulate the effects of indoor illumination on pigments.

Sample Preparation

-

Pigment Dispersion : The benzimidazolone pigment is thoroughly dispersed in a specific vehicle (e.g., oil, acrylic, watercolor) to create a uniform paint.

-

Application : The paint is then applied to a standardized substrate, such as primed aluminum panels or lacquered test cards, at a controlled thickness.

-

Masstone and Tints : Both the pure pigment (masstone) and tints (mixtures with a white pigment like Titanium White, PW6) are prepared. Tints are crucial as they often reveal a pigment's susceptibility to fading more readily.[4]

-

Control Samples : A portion of each prepared sample is shielded from light to serve as a control for comparison after exposure.

Exposure Conditions (Accelerated Weathering)

ASTM D4303 specifies several methods for accelerated light exposure:

-

Test Method A : Exposure to natural daylight filtered through glass at a 45° angle facing the equator.

-

Test Method B : Exposure to irradiance from daylight fluorescent lamps.

-

Test Method C : Exposure in a xenon-arc apparatus that simulates daylight filtered through glass. This is a widely used method.

-

Test Method D : Exposure to cool white fluorescent lamps.

Key Parameters for Xenon-Arc Testing (Test Method C):

| Parameter | Typical Value |

| Light Source | Xenon Arc Lamp |

| Irradiance | 0.51 W/m² at 340 nm |

| Filter | Type 'S' Borosilicate |

| Temperature | 63°C (Black Panel) |

| Relative Humidity | 50% |

| Exposure Duration | To a total radiant exposure of 510 kJ/m² at 340 nm |

Evaluation of Color Change

-

Spectrophotometric Measurement : A spectrophotometer or colorimeter is used to measure the color of the samples before and after exposure. The measurements are typically taken in the CIE Lab* color space.

-

Calculation of Color Difference (ΔEab) : The total color change, ΔEab, is calculated using the following formula:

ΔEab = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^½

where ΔL, Δa, and Δb* are the differences in the lightness, red/green coordinate, and yellow/blue coordinate, respectively, between the exposed and unexposed samples.

-

Lightfastness Rating : The calculated ΔE*ab value is then used to assign an ASTM lightfastness category:

-

Lightfastness I : ΔE*ab of 4 or less.

-

Lightfastness II : ΔE*ab of 4.1 to 8.

-

Lightfastness III : ΔE*ab of 8.1 to 16.

-

Lightfastness IV : ΔE*ab of 16.1 to 24.

-

Lightfastness V : ΔE*ab of more than 24.

-

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the lightfastness of benzimidazolone pigments according to ASTM standards.

Caption: Workflow for pigment lightfastness evaluation.

Understanding Degradation Pathways

The remarkable lightfastness of benzimidazolone pigments is attributed to their stable molecular structure. However, like all organic molecules, they are susceptible to degradation under prolonged exposure to high-energy light. The primary mechanism of color fading in azo pigments, the class to which most benzimidazolones belong, is photodegradation.

While specific, detailed degradation pathways for individual benzimidazolone pigments are not extensively documented in the public domain, the general mechanisms for azo pigments involve the absorption of photons, leading to the generation of excited states and free radicals. These reactive species can then participate in reactions that cleave the chromophoric azo group (–N=N–), resulting in a loss of color.

For a related compound, 2-phenylbenzimidazole-5-sulfonic acid (a sunscreen agent), direct photolysis has been shown to involve desulfonation and cleavage of the benzimidazole ring.[8] This suggests that the core benzimidazolone structure itself can be a site of photochemical activity, although its inherent stability is significantly higher than many other organic structures.

The photodegradation can be broadly categorized into two pathways:

-

Direct Photolysis : The pigment molecule itself absorbs light, leading to its decomposition.

-

Indirect Photolysis : Other substances in the environment (e.g., photosensitizers, reactive oxygen species) absorb light and then react with the pigment molecule, causing it to degrade.

The following diagram illustrates a simplified, hypothetical degradation pathway for a generic azo benzimidazolone pigment.

Caption: Simplified photodegradation pathway.

References

- 1. micomlab.com [micomlab.com]

- 2. Lightfastness - Wikipedia [en.wikipedia.org]

- 3. CN1262292A - Process for preparing organic yellow benzimidazoleone pigments - Google Patents [patents.google.com]

- 4. measurecolour.com.my [measurecolour.com.my]

- 5. store.astm.org [store.astm.org]

- 6. CN104987747A - Benzimidazolone azo pigment and preparation and application thereof - Google Patents [patents.google.com]

- 7. wewontech.com [wewontech.com]

- 8. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Degradation Pathway of Pigment Orange 62

Introduction to this compound

This compound, also known as C.I. 11775, is a monoazo benzimidazolone pigment.[1][2] Its chemical formula is C17H14N6O5.[3] It is recognized for its excellent lightfastness, weather resistance, and thermal stability, making it suitable for demanding applications such as automotive paints, industrial coatings, and high-performance plastics.[1][2][4] As a member of the azo dye family, its structure is characterized by the presence of an azo group (-N=N-) which is the primary chromophore responsible for its color. The degradation of such pigments is a critical area of research due to the potential environmental persistence and the formation of potentially harmful aromatic amines.

General Mechanisms of Azo Dye Degradation

The degradation of azo dyes can proceed through several pathways, broadly categorized as biotic (biodegradation) and abiotic (chemical and physical methods).

Biodegradation

Microbial degradation is a key process for the removal of azo dyes from the environment.[5][6][7] Bacteria, fungi, and algae have been shown to decolorize and degrade these compounds.[8] The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond.[8] This is typically carried out by enzymes called azoreductases under anaerobic or anoxic conditions. This cleavage results in the formation of colorless aromatic amines, which may be further degraded under aerobic conditions.[8] The complete mineralization of azo dyes by microorganisms leads to the formation of CO2, H2O, and inorganic ions.[8]

Photocatalytic Degradation

Advanced oxidation processes (AOPs), such as photocatalysis, are effective methods for the degradation of azo dyes.[9][10] This process typically involves a semiconductor photocatalyst, like titanium dioxide (TiO2) or zinc oxide (ZnO), which upon irradiation with light of sufficient energy, generates electron-hole pairs.[9] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O2-).[9][11] These ROS are powerful oxidizing agents that can non-selectively attack the dye molecule, leading to the cleavage of the azo bond and the subsequent oxidation of the aromatic intermediates, ultimately resulting in mineralization.[9]

Proposed Degradation Pathway of this compound

Based on the general mechanisms of azo dye degradation, a putative pathway for this compound is proposed below. The initial step in both biodegradation and photocatalytic degradation is the cleavage of the azo bond.

Reductive Cleavage of the Azo Bond

Under reductive conditions, the azo bond in this compound is cleaved, leading to the formation of two primary aromatic amines:

-

5-amino-1,3-dihydro-2H-benzimidazol-2-one

-

2-amino-N-(4-nitrophenyl)-3-oxobutanamide

Subsequent Degradation of Aromatic Amines

The resulting aromatic amines are generally more amenable to further degradation, particularly under aerobic conditions. The degradation of these intermediates can proceed through various hydroxylation and ring-opening reactions, eventually leading to simpler organic compounds and ultimately mineralization.

Caption: Proposed degradation pathway of this compound.

Quantitative Data on Azo Dye Degradation

While specific data for this compound is unavailable, the following table summarizes typical degradation efficiencies for other azo dyes under various conditions, providing a comparative overview.

| Azo Dye | Degradation Method | Catalyst/Microorganism | Conditions | Degradation Efficiency (%) | Reference |

| Methyl Orange | Photocatalysis | Al/ZnO Nanoparticles | Visible light, 40 min | 99 | [9] |

| Orange G | Photocatalysis | MMT-Cu3TiO5 | Visible light, 120 min, pH 3 | 100 | [10] |

| Methyl Orange | Biodegradation | Pseudomonas aeruginosa | 37°C, pH 7, 72 h | 88.23 | [12] |

| Acid Yellow 23 | Photo-Fenton | - | pH 3, H2O2, Fe(II) | >95 (decolorization) | (Modirshahla et al., 2007) |

| Reactive Orange 16 | Anaerobic Biodegradation | Mixed microbial culture | 35°C, pH 7 | >90 (decolorization) | (dos Santos et al., 2007) |

Experimental Protocols for Azo Dye Degradation Studies

The following are generalized protocols for conducting biodegradation and photocatalytic degradation studies on azo dyes. These should be optimized for this compound.

Biodegradation Protocol

-

Microorganism and Culture Conditions:

-

Isolate or obtain a microbial strain or consortium known for azo dye degradation (e.g., Pseudomonas, Bacillus).[5]

-

Prepare a suitable growth medium (e.g., nutrient broth or a minimal salt medium).

-

Acclimatize the culture to the target dye by gradually increasing its concentration in the medium.

-

-

Degradation Experiment:

-

Set up batch reactors (e.g., serum bottles) containing the mineral salt medium and a known concentration of this compound.

-

Inoculate the reactors with the acclimatized microbial culture.

-

Incubate the reactors under anaerobic/anoxic conditions for the initial reductive cleavage, followed by aerobic conditions for the degradation of aromatic amines. Maintain a constant temperature and pH.

-

At regular intervals, withdraw samples for analysis.

-

-

Analytical Methods:

-

Monitor decolorization using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength of this compound.

-

Identify and quantify the parent dye and its degradation products using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

-

Assess mineralization by measuring the Total Organic Carbon (TOC) reduction.

-

Photocatalytic Degradation Protocol

-

Catalyst Preparation and Characterization:

-

Synthesize or procure a photocatalyst (e.g., TiO2, ZnO).

-

Characterize the catalyst for its structural, morphological, and optical properties using techniques like X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and UV-Vis Diffuse Reflectance Spectroscopy (DRS).

-

-

Photoreactor Setup:

-

Use a batch photoreactor equipped with a suitable light source (e.g., UV lamp or a solar simulator).

-

Maintain a constant temperature using a cooling jacket.

-

Ensure continuous mixing with a magnetic stirrer.

-

-

Degradation Experiment:

-

Prepare an aqueous suspension of the photocatalyst and this compound at a desired concentration.

-

Initially, stir the suspension in the dark to establish adsorption-desorption equilibrium.

-

Irradiate the suspension with the light source to initiate the photocatalytic reaction.

-

Collect samples at specific time intervals.

-

-

Analytical Methods:

-

Analyze the samples using the same methods as described in the biodegradation protocol (UV-Vis, HPLC-MS, TOC).

-

Caption: General experimental workflow for degradation studies.

Conclusion and Future Perspectives

While this compound is a commercially important pigment, there is a significant knowledge gap regarding its environmental fate and degradation pathways. The proposed pathway in this guide, based on the well-established chemistry of azo dye degradation, provides a theoretical framework for future research.

Future studies should focus on:

-

Experimental validation of the proposed degradation pathway of this compound using both microbial and photocatalytic methods.

-